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molecular formula C10H18 B8539430 1-Isobutyl-1-cyclohexene CAS No. 3983-03-7

1-Isobutyl-1-cyclohexene

Cat. No. B8539430
M. Wt: 138.25 g/mol
InChI Key: NQIVPQHOBXSALG-UHFFFAOYSA-N
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Patent
US08093204B2

Procedure details

In a flask equiped with a Vigreux-distillation apparatus, crude 1-isobutylcyclohexanol (200 g, 1.28 mol) was treated with phosphoric acid (100 g) and heated at 145° C. under vacuum (170 mbar). While 1-isobutylcyclohex-1-ene and water distilled (boiling point 60° C.), a second fraction of 1-isobutylcyclohexanol (492 g, 3.15 mol) was added dropwise in the reaction flask. At the end of the addition, the thick reaction mixture was diluted with paraffin oil (100 ml) and additional phosphoric acid (50 g) and heated further (vacuum from 170 to 40 mbar). The distillate was decanted and the water phase extracted with pentane (100 ml). The combined org. phases were dried (MgSO4) and the solvent evaporated to give 1-isobutylcyclohex-1-ene (448 g, 78%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
492 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
[Compound]
Name
paraffin
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1(O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].P(=O)(O)(O)O>>[CH2:1]([C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(C)C)C1(CCCCC1)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
492 g
Type
reactant
Smiles
C(C(C)C)C1(CCCCC1)O
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
paraffin
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
While 1-isobutylcyclohex-1-ene and water distilled (boiling point 60° C.)
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated further (vacuum from 170 to 40 mbar)
CUSTOM
Type
CUSTOM
Details
The distillate was decanted
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with pentane (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 448 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 253.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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